molecular formula C3H5NO2S B147333 Methylsulfonylacetonitrile CAS No. 2274-42-2

Methylsulfonylacetonitrile

Cat. No.: B147333
CAS No.: 2274-42-2
M. Wt: 119.14 g/mol
InChI Key: FOTRKCAZUSJCQD-UHFFFAOYSA-N
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Description

Methylsulfonylacetonitrile, with the chemical formula CH3SO2CH2CN , is an organic compound that belongs to the class of aliphatic nitriles. It is characterized by the presence of a sulfonyl group attached to an acetonitrile moiety. This compound is known for its utility in various chemical syntheses and industrial applications .

Scientific Research Applications

Methylsulfonylacetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is employed in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: Research into its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

(Methylsulfonyl)acetonitrile is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this chemical .

Mechanism of Action

Target of Action

(Methylsulfonyl)acetonitrile is a chemical compound with the formula CH3SO2CH2CN It is known to be used in the synthesis of various organic compounds , suggesting that its targets could be the reactants in these synthetic processes.

Mode of Action

Given its use in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .

Biochemical Pathways

It has been used in the synthesis of substituted δ-pyrone ring analogues and 4,9-dihydropyrrolo[2,1-b]quinazolines . These compounds could potentially interact with various biochemical pathways, depending on their structure and properties.

Pharmacokinetics

It is slightly soluble in water , which could influence its absorption and distribution in biological systems

Result of Action

Its primary use is in the synthesis of other compounds , so its effects would likely be related to the properties of these resultant compounds.

Action Environment

The action of (Methylsulfonyl)acetonitrile can be influenced by various environmental factors. For instance, its solubility in water could affect its behavior in aqueous environments Additionally, its stability and efficacy could be influenced by factors such as temperature, pH, and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylsulfonylacetonitrile can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods: On an industrial scale, this compound is produced using similar synthetic routes but optimized for large-scale operations. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or recrystallization to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions: Methylsulfonylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • (Phenylsulfonyl)acetonitrile
  • Methanesulfonylacetonitrile
  • Ethyl (methylsulfonyl)acetate

Comparison: Methylsulfonylacetonitrile is unique due to its specific combination of a sulfonyl group and a nitrile group, which imparts distinct reactivity and bioactivity. Compared to (Phenylsulfonyl)acetonitrile, it has a simpler aliphatic structure, making it more versatile in certain synthetic applications. Methanesulfonylacetonitrile, on the other hand, lacks the nitrile group, which limits its utility in reactions requiring this functional group .

Properties

IUPAC Name

2-methylsulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2S/c1-7(5,6)3-2-4/h3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTRKCAZUSJCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177280
Record name Mesylacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2274-42-2
Record name (Methylsulfonyl)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2274-42-2
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Record name Mesylacetonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2274-42-2
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Record name Mesylacetonitrile
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Record name Mesylacetonitrile
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Record name MESYLACETONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of (methylsulfonyl)acetonitrile in the synthesis of Apremilast?

A: (Methylsulfonyl)acetonitrile serves as a crucial starting material in the synthesis of Apremilast. [] The process involves a Grignard reaction where (methylsulfonyl)acetonitrile reacts with 4-methoxy-3-ethoxy phenylmagnesium bromide. This reaction forms a precursor molecule that undergoes hydrolysis and reduction to yield (R,S)-1-(4-methoxy-3-ethoxy)phenyl-2-methylsulfonyl ethylamine. This intermediate is then further processed, ultimately leading to the formation of Apremilast.

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